(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
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Overview
Description
(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazirine ring, which is known for its photo-reactive properties, making it valuable in photochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazirine ring and the subsequent attachment to the octahydroindole scaffold. Common reagents used in these reactions include alkynes, diazirine precursors, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The diazirine ring can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is used as a photo-reactive probe to study reaction mechanisms and molecular interactions. Its diazirine ring can form highly reactive carbene intermediates upon exposure to UV light, allowing for the investigation of transient species and reaction pathways.
Biology
In biology, this compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions. The diazirine ring can be activated by light to covalently attach to nearby biomolecules, enabling the identification and characterization of binding sites and interaction partners.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its ability to form covalent bonds with target proteins makes it a valuable tool for identifying drug targets and elucidating mechanisms of action.
Industry
In industry, this compound can be used in the development of advanced materials and coatings. Its photo-reactive properties allow for the creation of surfaces with tailored chemical functionalities, which can be used in various applications such as sensors, catalysts, and protective coatings.
Mechanism of Action
The mechanism of action of (2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into C-H, N-H, and O-H bonds, forming covalent linkages with nearby molecules. This reactivity is harnessed in various applications, such as photoaffinity labeling and the creation of functionalized surfaces.
Comparison with Similar Compounds
Similar Compounds
(2S,3As,7aS)-1-[3-(3-phenyl-3-diazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid: Similar structure but with a phenyl group instead of a but-3-ynyl group.
(2S,3As,7aS)-1-[3-(3-methyl-3-diazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid: Similar structure but with a methyl group instead of a but-3-ynyl group.
Uniqueness
The uniqueness of (2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid lies in its but-3-ynyl group, which imparts distinct reactivity and properties compared to its analogs. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
(2S,3aS,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-3-9-17(18-19-17)10-8-15(21)20-13-7-5-4-6-12(13)11-14(20)16(22)23/h1,12-14H,3-11H2,(H,22,23)/t12-,13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPDBMDAJPKWQF-IHRRRGAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)N2C3CCCCC3CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC1(N=N1)CCC(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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